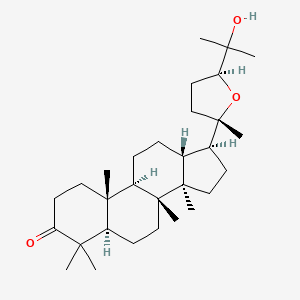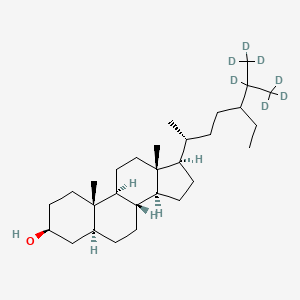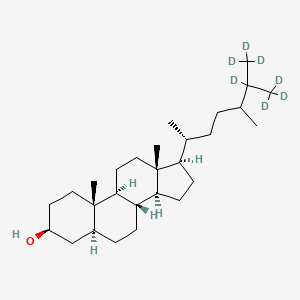
卡布拉酮
描述
Cabraleone is an organic compound with the chemical formula C30H50O3. It is a colorless to pale yellow liquid with a pleasant aroma. Cabraleone is known for its diverse applications in various fields, including perfumery, organic synthesis, and as a catalyst in chemical reactions .
科学研究应用
Cabraleone has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Studied for its potential cytotoxic effects against certain cancer cell lines.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of perfumes and as a flavoring agent .
安全和危害
作用机制
Target of Action
Cabraleone is a tetracyclic triterpenoid isolated from Aglaia foveolata and Aglaia abbreviata The primary targets of Cabraleone are not well-defined in the literature
Mode of Action
It is known that the interaction of a drug with its target can lead to changes in cellular processes These changes can include alterations in signal transduction pathways, gene expression, or cellular metabolism
Biochemical Pathways
It is known that bioactive molecules can modulate many biochemical pathways involved in organism homeostasis, such as free radical scavenger action, oxidoreductase inhibitor, membrane permeability inhibitor, and lipid peroxidase inhibitor
Pharmacokinetics
ADME properties play a crucial role in drug discovery and chemical safety assessment They determine the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect
生化分析
Biochemical Properties
Cabraleone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Cabraleone has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and influencing downstream effects . These interactions highlight the potential of Cabraleone as a therapeutic agent.
Cellular Effects
Cabraleone exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, Cabraleone can modulate the expression of genes involved in inflammatory responses, leading to reduced inflammation . It also affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic state of the cell . These effects underscore the potential of Cabraleone in modulating cellular functions.
Molecular Mechanism
At the molecular level, Cabraleone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . Cabraleone has been shown to inhibit certain enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, it can activate or inhibit signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses . These molecular interactions highlight the complex mechanisms through which Cabraleone exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cabraleone have been observed to change over time. Studies have shown that Cabraleone is relatively stable under laboratory conditions, with minimal degradation over time . Long-term exposure to Cabraleone can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when studying the effects of Cabraleone.
Dosage Effects in Animal Models
The effects of Cabraleone vary with different dosages in animal models. At low doses, Cabraleone has been shown to exert anti-inflammatory and cytotoxic effects without causing significant toxicity . At higher doses, Cabraleone can induce toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications of Cabraleone.
Metabolic Pathways
Cabraleone is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of lipids and other biomolecules . Cabraleone has been shown to influence metabolic flux, leading to changes in the levels of various metabolites . These interactions highlight the role of Cabraleone in modulating metabolic pathways and its potential impact on overall metabolic health.
Transport and Distribution
Within cells and tissues, Cabraleone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Cabraleone has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . These transport and distribution mechanisms are crucial for understanding the bioavailability and therapeutic potential of Cabraleone.
Subcellular Localization
Cabraleone exhibits specific subcellular localization patterns. It has been observed to localize in the cytoplasm, nucleus, and other cellular compartments . The subcellular localization of Cabraleone can influence its activity and function, as it interacts with different biomolecules within these compartments . Understanding the subcellular localization of Cabraleone is essential for elucidating its mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Cabraleone can be synthesized through multiple methods. One common method involves the oxidation of 1,3-dimethylimidazoline. This reaction typically requires an oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: In industrial settings, Cabraleone is produced using large-scale oxidation processes. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The product is then purified through distillation and crystallization techniques .
化学反应分析
Types of Reactions: Cabraleone undergoes various chemical reactions, including:
Oxidation: Cabraleone can be further oxidized to form more complex compounds.
Reduction: It can be reduced to simpler hydrocarbons.
Substitution: Cabraleone can participate in substitution reactions where one of its functional groups is replaced by another
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, and bases
Major Products: The major products formed from these reactions include various derivatives of Cabraleone, which are used in different applications such as pharmaceuticals and fragrances .
相似化合物的比较
- Ocotillone
- Dammarane
- Betulonic acid
- Diosgenin
Cabraleone stands out for its versatility and potential in various scientific and industrial applications, making it a compound of significant interest.
属性
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYWMLMQVUWSF-FXFLHSNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35761-54-7 | |
| Record name | Cabraleone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035761547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CABRALEONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N263H3VAJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





